![molecular formula C10H14N2O6 B13428795 1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428795.png)
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxy-5-methoxyuridine is a modified nucleoside derivative, specifically a 3’-deoxy nucleoside and a 5-modified pyrimidine nucleoside.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-5-methoxyuridine typically involves the modification of uridine derivatives. One common method includes the protection of the hydroxyl groups followed by selective deoxygenation at the 3’ position and methoxylation at the 5’ position. The reaction conditions often require the use of specific reagents such as DMSO, PEG300, and Tween 80, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to maximize yield and purity. The compound is typically stored at -20°C in powder form or at -80°C in solvent to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 3’-Deoxy-5-methoxyuridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Commonly involves the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles under basic or acidic environments.
Major Products: The major products formed from these reactions include various modified nucleosides, which can be further utilized in different research applications .
Scientific Research Applications
3’-Deoxy-5-methoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Plays a role in studying RNA modifications and their effects on gene expression and stability.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological tools
Mechanism of Action
The mechanism of action of 3’-Deoxy-5-methoxyuridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. It acts as an antimetabolite, inhibiting DNA synthesis and inducing apoptosis in cancer cells. The compound targets thymidylate synthase and other enzymes involved in nucleotide metabolism, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
- 5-Methyluridine
- 5-Hydroxymethyluridine
- 2’-Deoxy-5-methylcytidine
- Pseudouridine
Comparison: 3’-Deoxy-5-methoxyuridine is unique due to its specific modifications at the 3’ and 5’ positions, which confer distinct chemical properties and biological activities. Unlike other similar compounds, it has shown potential in enhancing mRNA stability and efficiency, making it a valuable tool in mRNA therapeutics .
Properties
Molecular Formula |
C10H14N2O6 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-17-7-3-12(10(16)11-8(7)15)9-6(14)2-5(4-13)18-9/h3,5-6,9,13-14H,2,4H2,1H3,(H,11,15,16)/t5-,6+,9+/m0/s1 |
InChI Key |
QAOLFGCSNYUCSI-CCGCGBOQSA-N |
Isomeric SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13428713.png)

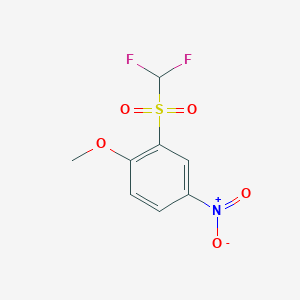
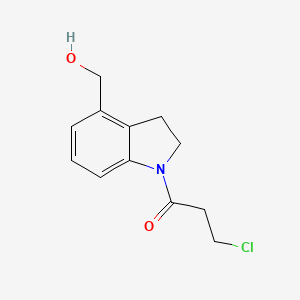
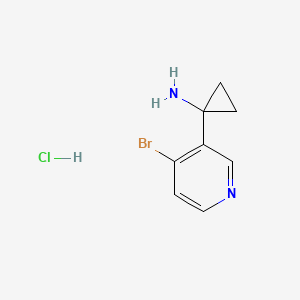

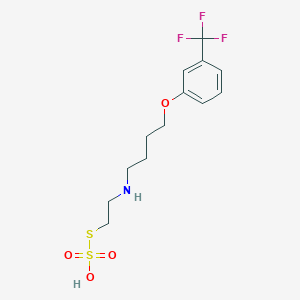
![1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine](/img/structure/B13428754.png)
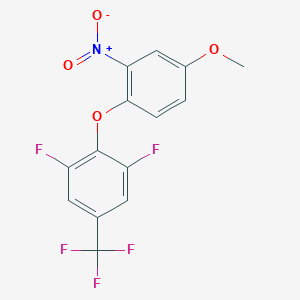
![6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B13428760.png)

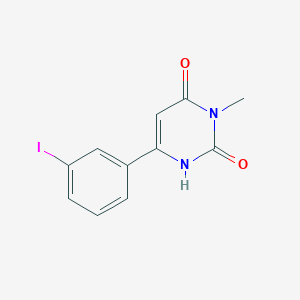
![[3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13428770.png)
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline](/img/structure/B13428775.png)
